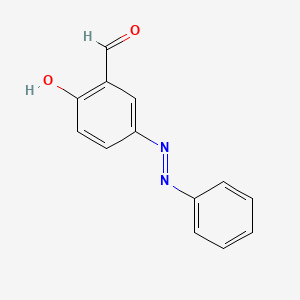

2-Hydroxy-5-phenylazobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVBLJIHHYLHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-phenylazobenzaldehyde

This guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-phenylazobenzaldehyde, a versatile aromatic azo compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles, provides detailed experimental protocols, and outlines robust characterization methodologies.

Introduction: The Significance of Azo-Aldehydes

Aromatic azo compounds, characterized by the vibrant –N=N– functional group, are of significant interest in various scientific fields. Their extended conjugated systems are responsible for their characteristic colors, making them invaluable as dyes and pigments.[1][2][3] Beyond this traditional application, the incorporation of other functional moieties, such as the aldehyde and hydroxyl groups in this compound, opens up a vast landscape of chemical reactivity. This particular molecule serves as a crucial precursor for the synthesis of Schiff bases, which are known to exhibit a range of biological activities, including antibacterial and antifungal properties.[4] Its structure also makes it a valuable chelating agent and an intermediate in the development of novel pharmaceuticals and materials.[5]

Core Synthesis: A Two-Stage Approach

The synthesis of this compound is primarily achieved through a classic two-stage process involving diazotization followed by an azo coupling reaction.[6][7] This method is both reliable and scalable, making it a staple in synthetic organic chemistry.

Stage 1: Diazotization of Aniline

The first stage involves the conversion of a primary aromatic amine, in this case, aniline, into a diazonium salt. This reaction is conducted in a cold acidic solution with sodium nitrite.[8][9]

Mechanism Deep Dive: The reaction begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid like hydrochloric acid.[8] Nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[10] The lone pair of electrons on the nitrogen atom of the aniline molecule then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the benzenediazonium chloride salt.[9][10]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): The diazonium salt is unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[8] Maintaining a low temperature is therefore critical for the success of this step.

-

Excess Acid: The presence of excess acid prevents the newly formed diazonium salt from coupling with unreacted aniline, which would form an unwanted triazene byproduct.

Stage 2: Azo Coupling with Salicylaldehyde

The second stage is an electrophilic aromatic substitution reaction where the benzenediazonium salt acts as the electrophile and couples with an activated aromatic ring, salicylaldehyde (2-hydroxybenzaldehyde).[1][2][6]

Mechanism Deep Dive: Salicylaldehyde is an activated aromatic compound due to the electron-donating hydroxyl group. The diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group to minimize steric hindrance.[1][3] In the case of salicylaldehyde, the para position is occupied by the aldehyde group, so the substitution occurs at the ortho position relative to the hydroxyl group, which is the 5-position of the salicylaldehyde ring. The reaction is facilitated by a mildly alkaline pH, which deprotonates the hydroxyl group of the salicylaldehyde, increasing its nucleophilicity and thus its reactivity towards the electrophilic diazonium salt.[1][11]

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Aniline | C₆H₅NH₂ | 93.13 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid | HCl | 36.46 |

| Salicylaldehyde | C₇H₆O₂ | 122.12 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Benzenediazonium Chloride

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and distilled water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water in a separate beaker and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution of benzenediazonium chloride is used immediately in the next step.

Part 2: Azo Coupling and Synthesis of this compound

-

In a separate 500 mL beaker, dissolve a molar equivalent of salicylaldehyde in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline salicylaldehyde solution with vigorous stirring.

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for about 30-60 minutes to ensure the completion of the reaction.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molar Mass | 226.23 g/mol [12] |

| Appearance | Typically a colored crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks include:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp peak around 1650-1700 cm⁻¹ due to the C=O stretching of the aldehyde group.

-

Peaks in the range of 1450-1600 cm⁻¹ corresponding to the N=N stretching of the azo group and C=C stretching of the aromatic rings.

-

-

UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in the molecule will result in strong absorption in the UV-visible region, which is responsible for its color. The λ_max value provides information about the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. Expected signals would include distinct peaks for the aldehyde proton (around 9-10 ppm), the hydroxyl proton, and multiple signals in the aromatic region (around 6-8 ppm) corresponding to the protons on the two benzene rings.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals for the aldehyde carbon (around 190 ppm), the carbons of the aromatic rings, and the carbon attached to the hydroxyl group would be expected.

-

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[13] A single sharp peak in the chromatogram would confirm the purity of the synthesized compound.

Molecular Structure

Caption: Chemical structure of this compound.

Safety Precautions

-

Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

The diazotization reaction should be carried out in a well-ventilated fume hood as diazonium salts can be explosive when dry.

-

Always wear appropriate PPE throughout the synthesis and characterization process.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a robust and well-established method. This guide provides the necessary theoretical background and practical steps for its successful preparation and characterization. The versatility of this compound as a building block for more complex molecules with potential biological and material applications underscores its importance in modern chemical research. Rigorous characterization using a suite of analytical techniques is paramount to ensure the quality and reliability of the synthesized product for downstream applications.

References

- Diazotisation and coupling reaction | PPTX - Slideshare. (n.d.).

- Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.

- Diazotization Reaction Mechanism. (n.d.). BYJU'S.

- 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. (2024, April 10). ChemBK.

- converting anilines to diazoniums ions. (2019, January 3). YouTube.

- The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate.

- This compound | C13H10N2O2 | CID 555268. (n.d.). PubChem.

- (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2025, October 16). ResearchGate.

- What are the applications of 2-Hydroxy-5-methoxybenzaldehyde? (n.d.). FAQ - Guidechem.

- Azo Coupling. (n.d.). Organic Chemistry Portal.

- Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (n.d.).

- Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. (n.d.). NIH.

- Azo coupling. (n.d.). Wikipedia.

- Introduction to Azo Coupling Reactions for Organic Chemistry. (2023, March 27). YouTube.

Sources

- 1. Azo Coupling [organic-chemistry.org]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C13H10N2O2 | CID 555268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijies.net [ijies.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylazosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylazosalicylaldehyde, systematically known as (E)-2-hydroxy-5-(phenyldiazenyl)benzaldehyde, is an aromatic compound featuring a salicylaldehyde core functionalized with a phenylazo group. This unique molecular architecture, combining a chelating aldehyde group with a chromophoric azo moiety, makes it a molecule of significant interest in coordination chemistry, materials science, and as a precursor for pharmacologically active compounds. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailing its synthesis, spectroscopic signature, and thermal characteristics. The protocols and analyses are presented to support researchers in the synthesis, identification, and application of this versatile chemical intermediate.

Molecular Identity and Structural Framework

5-Phenylazosalicylaldehyde is a crystalline solid whose structure is defined by three key functional groups: a phenolic hydroxyl group, an aldehyde group, and a phenylazo (-N=N-) bridge. The hydroxyl and aldehyde groups are positioned ortho to each other on the benzene ring, creating a powerful bidentate chelation site for metal ions. The trans (E) configuration across the azo double bond is the more stable isomer.

Core Molecular Identifiers:

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-(phenyldiazenyl)benzaldehyde | PubChem[1] |

| Common Name | 5-Phenylazosalicylaldehyde | PubChem[1] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 226.23 g/mol | PubChem[1] |

| CAS Number | 151726-58-8 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O | PubChem[1] |

| Appearance | Brown solid | Al-Hamdani et al., 2019[2] |

| Melting Point | 128 °C | Al-Hamdani et al., 2019[2] |

The planarity of the molecule and the presence of both hydrogen bond donors (hydroxyl group) and acceptors (azo nitrogen, aldehyde oxygen) suggest the potential for strong intramolecular and intermolecular interactions, influencing its crystal packing and solubility.

Synthesis and Purification: A Diazotization-Coupling Approach

The synthesis of 5-phenylazosalicylaldehyde is reliably achieved through a classic diazo coupling reaction. This process involves two critical stages: the diazotization of aniline and the subsequent electrophilic aromatic substitution reaction with salicylaldehyde.

Causality of Experimental Design

The choice of a low-temperature, acidic environment for diazotization is critical. Aniline is treated with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The low temperature is essential to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol. The acidic medium ensures the formation of nitrous acid (HNO₂) in situ from NaNO₂ and prevents the coupling of the diazonium salt with unreacted aniline.

The second stage involves coupling the diazonium salt with salicylaldehyde. This reaction is performed under alkaline conditions (using sodium hydroxide) because the phenoxide ion, formed by deprotonation of the hydroxyl group on salicylaldehyde, is a much more powerful activating group for electrophilic substitution than the neutral hydroxyl group. The electron-rich phenoxide directs the electrophilic diazonium cation to the para position (C5), which is sterically accessible and electronically activated, yielding the target compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-phenylazosalicylaldehyde.

Step-by-Step Synthesis Protocol

This protocol is adapted from the procedure described by Al-Hamdani et al. (2019)[2].

-

Diazotization of Aniline:

-

Dissolve aniline (0.01 mol) in a solution of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 10 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the benzenediazonium chloride salt.

-

-

Azo Coupling Reaction:

-

In a separate beaker, dissolve salicylaldehyde (0.01 mol) in a 10% sodium hydroxide solution (20 mL).

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylaldehyde solution with vigorous stirring. A colored precipitate will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

-

Isolation and Purification:

-

Filter the crude product using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Purify the solid by recrystallization from hot ethanol to yield a brown crystalline product.

-

Dry the purified product in a desiccator. The reported yield is approximately 63%, with a melting point of 128 °C[2].

-

Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the molecular structure of 5-phenylazosalicylaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides direct evidence for the aldehyde, hydroxyl, and azo groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~3400-3550 | O-H stretch (intramolecular H-bond) | Phenolic Hydroxyl | Bharanidharan et al., 2016[3] |

| 1664 | C=O stretch | Aldehyde Carbonyl | Al-Hamdani et al., 2019[2] |

| 1570 | C=C stretch | Aromatic Ring | Al-Hamdani et al., 2019[2] |

| 1478 | N=N stretch | Azo Group | Al-Hamdani et al., 2019[2] |

| 1284 | C-O stretch | Phenolic C-O | Al-Hamdani et al., 2019[2] |

Interpretation: The broadness of the O-H stretching band indicates strong intramolecular hydrogen bonding between the phenolic proton and the aldehyde oxygen. The position of the C=O stretch at 1664 cm⁻¹ is characteristic of an aromatic aldehyde conjugated with the ring. The band at 1478 cm⁻¹ is a key diagnostic peak confirming the presence of the azo linkage[2].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Azo compounds are known for their strong chromophoric properties. While specific experimental data for 5-phenylazosalicylaldehyde is not widely published, analysis of a closely related derivative, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, shows characteristic absorption bands.

Expected UV-Vis Absorption Bands:

| Wavelength (λ_max) | Electronic Transition | Associated Chromophore | Reference (from Oxime Derivative) |

| ~280-290 nm | π → π | Benzene Ring | Kurtoglu et al., 2010 |

| ~340-350 nm | π → π | Azo Group (-N=N-) | Kurtoglu et al., 2010 |

| ~420-430 nm | n → π* | Azo Group (-N=N-) | Kurtoglu et al., 2010 |

Interpretation: The high-energy π → π* transitions are associated with the aromatic systems. The distinct band around 340-350 nm is characteristic of the azo group's high-intensity π → π* transition, which is responsible for the compound's strong color. The lower intensity n → π* transition at longer wavelengths arises from the lone pair electrons on the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | ~9.5 - 10.5 | Singlet (s) | Deshielded proton characteristic of aldehydes. |

| Phenolic (-OH) | ~10.0 - 11.0 | Singlet (s) | Broad signal, chemical shift dependent on H-bonding. |

| Aromatic (Ar-H) | ~7.0 - 8.5 | Multiplet (m) | Complex signals from the two different aromatic rings. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted δ (ppm) | Notes |

| Aldehyde (C=O) | ~190 - 195 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic (C-O) | ~155 - 165 | Carbon attached to the phenolic hydroxyl group. |

| Aromatic (C-N) | ~140 - 150 | Carbon attached to the azo group. |

| Aromatic (C-H) | ~115 - 135 | Signals corresponding to the various protonated aromatic carbons. |

Thermal and Solubility Properties

Thermal Stability (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine a compound's stability to heat.

-

DSC: A DSC thermogram would confirm the sharp melting point at 128 °C via a distinct endothermic peak.

-

TGA: A TGA analysis would show the decomposition temperature. For many azo compounds, thermal decomposition begins with the cleavage of the C-N and N=N bonds, often occurring at temperatures above 200 °C, leading to a sharp mass loss.

Solubility Profile

The solubility of 5-phenylazosalicylaldehyde is a key parameter for its application in synthesis and biological assays.

-

Qualitative Assessment: Based on its structure, the compound is expected to be poorly soluble in water. It should exhibit good solubility in polar aprotic organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). It is sparingly soluble in alcohols like ethanol and methanol, particularly at room temperature, but solubility increases upon heating, as demonstrated by its recrystallization from hot ethanol[2]. It is likely insoluble in nonpolar solvents such as hexane.

Standard Protocol for Solubility Determination (Shake-Flask Method):

-

Add an excess amount of crystalline 5-phenylazosalicylaldehyde to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer.

Implications for Researchers and Drug Development

5-Phenylazosalicylaldehyde serves as a valuable platform molecule for several research applications:

-

Coordination Chemistry: The ortho-hydroxy aldehyde moiety provides an excellent bidentate binding site for transition metal ions. The resulting metal complexes have potential applications in catalysis and as antimicrobial agents, where the metal center's activity can be tuned by the electronic properties of the azo-containing ligand.

-

Schiff Base Synthesis: The aldehyde group is readily condensed with primary amines to form Schiff bases. These azo-Schiff base ligands can coordinate to metals through multiple sites (phenolic oxygen, imine nitrogen, and azo nitrogen), creating complex and stable metallo-organic structures with potential for enhanced biological activity.

-

Precursor for Heterocyclic Compounds: The reactivity of the functional groups allows for its use as a starting material in the synthesis of more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Antimicrobial Research: Salicylaldehyde derivatives and azo compounds are independently known to possess antimicrobial properties. The combination of these two pharmacophores in a single molecule makes 5-phenylazosalicylaldehyde and its derivatives promising candidates for screening against bacterial and fungal pathogens.

References

-

Bharanidharan, S., Nathiya, A., Saleem, H., Arokiasamy, A., & Thanikachalam, V. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Modern Chemistry & Applications, 3(2). [Link]

-

Kurtoglu, M., et al. (2010). Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. Journal of the Serbian Chemical Society, 75(9), 1231-1244. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-phenylazobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Hamdani, A. A., et al. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology, 10(1), 26-32. [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-phenylazobenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylazobenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and structure, and offers a plausible step-by-step synthesis protocol based on established diazotization and coupling reactions. Furthermore, it delves into the analytical characterization of this compound, discussing expected spectroscopic signatures. The guide also explores the landscape of its potential applications, particularly in the development of novel therapeutic agents through the formation of Schiff bases, and outlines standard methodologies for evaluating its biological activity.

Introduction: The Chemical Identity of this compound

This compound, also known as 5-phenylazosalicylaldehyde, is an organic compound characterized by a salicylaldehyde moiety functionalized with a phenylazo group at the 5-position. The presence of the azo chromophore (-N=N-) imparts a distinct color to the compound, while the hydroxyl and aldehyde groups provide reactive sites for a wide range of chemical transformations. These structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly Schiff bases with potential pharmacological activities.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 151726-58-8 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | 2-hydroxy-5-(phenyldiazenyl)benzaldehyde | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O | [1] |

The structure of this compound features a planar conformation, with the azo group linking the two aromatic rings. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group is a key feature influencing its chemical and physical properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by an azo coupling reaction with salicylaldehyde. The following protocol is a representative procedure adapted from established methods for the synthesis of similar azo compounds.

Materials and Reagents

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate

-

Ethanol

-

Ice

-

Distilled Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Experimental Protocol

Step 1: Diazotization of Aniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The slow addition is crucial to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction. The resulting solution contains the benzenediazonium chloride.

Step 2: Azo Coupling with Salicylaldehyde

-

In a separate beaker, dissolve a molar equivalent of salicylaldehyde in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the cold salicylaldehyde solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C. A colored precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for about 30 minutes to an hour to complete the coupling reaction.

-

Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3100-3500 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the aldehyde group should appear as a sharp band around 1650-1680 cm⁻¹. The N=N stretching of the azo group typically gives a weak to medium intensity band in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide valuable structural information. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) will also be a singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will appear as a series of multiplets in the range of δ 6.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be in the highly deshielded region of δ 190-200 ppm. The carbons of the aromatic rings will resonate in the δ 110-160 ppm range.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 226.23 g/mol .

-

UV-Visible Spectroscopy: Due to the presence of the azo chromophore, the compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| FTIR (cm⁻¹) | ~3100-3500 (O-H), ~1650-1680 (C=O), ~1400-1450 (N=N) |

| ¹H NMR (ppm) | ~9.5-10.5 (s, 1H, -CHO), variable (s, 1H, -OH), ~6.5-8.0 (m, aromatic H) |

| ¹³C NMR (ppm) | ~190-200 (C=O), ~110-160 (aromatic C) |

| MS (m/z) | 226 [M]⁺ |

Applications in Research and Drug Development

Azo compounds constitute a significant class of chemical entities with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The versatility of this compound lies in its ability to serve as a precursor for the synthesis of a diverse library of Schiff bases.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and the primary amino group of various amines. This reaction provides a straightforward method to introduce a wide range of functionalities into the final molecule, allowing for the fine-tuning of its biological and pharmacological properties.

Caption: General scheme for the synthesis of Schiff bases from this compound.

Potential Biological Activities

Schiff bases derived from salicylaldehyde and its analogues are known to exhibit a range of biological activities. The imine group (-C=N-) in Schiff bases has been shown to be crucial for their biological actions.[3]

-

Antimicrobial Activity: Many Schiff bases containing azo groups have been reported to possess significant antibacterial and antifungal properties.[4][5] The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes.

-

Anticancer Activity: Azo compounds and their derivatives are being explored for their potential as anticancer agents.[2] The cytotoxic activity of these compounds against various cancer cell lines is an active area of research.[6]

-

Antioxidant Activity: The phenolic hydroxyl group in the parent molecule and its derivatives can contribute to antioxidant properties by scavenging free radicals.

Experimental Protocol for Biological Activity Screening

Antimicrobial Activity (Agar Well Diffusion Method)

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of a specific diameter in the agar.

-

Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.

Anticancer Activity (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and accessible synthesis route. Its rich chemistry, stemming from the presence of hydroxyl, aldehyde, and azo functionalities, makes it an attractive starting material for the development of novel compounds, particularly Schiff bases with potential applications in medicinal chemistry. The protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in their drug discovery and development endeavors. Further research into the specific biological mechanisms of action of its derivatives will be crucial in translating its potential into tangible therapeutic applications.

References

-

Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of Schiff bases of salicylaldehyde. Retrieved from [Link]

-

MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]

-

PubMed. (2007). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. Retrieved from [Link]

Sources

- 1. This compound | C13H10N2O2 | CID 555268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Preliminary Investigation of 2-Hydroxy-5-phenylazobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration into the synthesis, characterization, and preliminary biological evaluation of 2-Hydroxy-5-phenylazobenzaldehyde and its Schiff base derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to offer insights into the causality of experimental choices, ensuring a robust and reproducible scientific investigation.

Introduction: The Therapeutic Potential of Azo-Schiff Base Scaffolds

Azo compounds, characterized by the –N=N– functional group, and Schiff bases, containing the azomethine (–C=N–) group, are two classes of organic molecules that have garnered significant attention in medicinal chemistry. The unique electronic and structural properties of the azo moiety, combined with the versatile reactivity of the imine group, create a molecular scaffold ripe for derivatization and biological activity. Specifically, the this compound core integrates a phenolic hydroxyl group, an aldehyde function, and an azo linkage, providing multiple points for modification and interaction with biological targets.

The derivatization of this core, particularly through the formation of Schiff bases, has been shown to yield compounds with a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. The imine linkage in Schiff bases is often crucial for their biological activity, and the lipophilicity introduced by various substituents can significantly influence their cell permeability and overall efficacy. This guide will provide a comprehensive preliminary framework for the investigation of these promising compounds.

Synthesis of the Core Moiety and its Derivatives

The synthetic strategy for obtaining Schiff base derivatives of this compound is a two-step process: first, the synthesis of the parent azo aldehyde, followed by the condensation with various primary amines to form the desired Schiff bases.

Synthesis of this compound (Parent Compound)

The synthesis of the parent aldehyde is achieved through an azo coupling reaction, a classic electrophilic aromatic substitution.

-

Diazotization: Aniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt is then coupled with salicylaldehyde. The reaction is carried out in a basic medium (sodium hydroxide solution), which deprotonates the hydroxyl group of the salicylaldehyde, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium cation. The coupling occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

-

Preparation of Benzenediazonium Chloride:

-

In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 12.5 mL of concentrated hydrochloric acid and 12.5 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 10 minutes after the addition is complete.

-

-

Azo Coupling:

-

In a 500 mL beaker, dissolve 6.1 g (0.05 mol) of salicylaldehyde in 40 mL of 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the salicylaldehyde solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate will form. Continue stirring for 30 minutes in the ice bath.

-

Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

-

Filter the precipitate, wash thoroughly with cold water, and dry in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Synthesis of Schiff Base Derivatives

The synthesized this compound can be readily converted to a variety of Schiff bases through condensation with primary amines.

-

Condensation Reaction: The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. A catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

-

Solvent: Ethanol or methanol are commonly used as solvents as they effectively dissolve the reactants and the product often precipitates out upon cooling or can be easily isolated by removal of the solvent.

-

In a round-bottom flask, dissolve 1.13 g (0.005 mol) of this compound in 20 mL of absolute ethanol.

-

To this solution, add 0.005 mol of the desired primary amine (e.g., aniline, p-toluidine, sulfanilamide).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product, which can then be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.

Caption: Mechanism of Schiff base formation from the parent aldehyde.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations for this compound Derivatives |

| FT-IR | Identification of functional groups. | - Broad peak around 3400 cm⁻¹ (O-H stretch of the phenol).- Peak around 1620 cm⁻¹ (C=N stretch of the imine).- Absence of the aldehyde C=O stretch (around 1670 cm⁻¹).- Peaks around 1450-1500 cm⁻¹ (N=N stretch). |

| ¹H-NMR | Determination of the proton environment. | - Singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm.- Multiplets in the aromatic region (6.5-8.0 ppm).- A downfield singlet for the phenolic -OH proton.- Signals corresponding to the protons of the amine moiety. |

| ¹³C-NMR | Determination of the carbon skeleton. | - Signal for the imine carbon (-CH=N-) around 160-165 ppm.- Signals for the aromatic carbons.- Signals corresponding to the carbons of the amine moiety. |

| Mass Spec. | Determination of molecular weight. | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the derivative. |

Typical Instrumental Parameters

-

FT-IR: KBr pellet technique, spectral range 4000-400 cm⁻¹.

-

NMR: 400 or 500 MHz spectrometer, using DMSO-d₆ or CDCl₃ as solvent and Tetramethylsilane (TMS) as an internal standard.

Preliminary Biological Evaluation

The synthesized Schiff base derivatives can be screened for their potential antimicrobial and antioxidant activities.

Antimicrobial Activity Screening

The agar well diffusion method is a standard preliminary test to assess antimicrobial activity.

-

Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton Agar plates.

-

Well Preparation: Create wells (6 mm diameter) in the agar using a sterile borer.

-

Sample Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized compound into the wells. A well with DMSO serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Minimum Inhibitory Concentration (MIC) Determination

For compounds showing significant activity in the agar well diffusion assay, the MIC can be determined using a broth microdilution method to quantify their potency.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant potential.

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the synthesized compounds in methanol.

-

Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A mixture of 1 mL of methanol and 1 mL of the DPPH solution serves as the control.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Data Presentation and Interpretation

Antimicrobial Activity Data

| Compound ID | Amine Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| SB-1 | Aniline | 25 | 50 |

| SB-2 | p-Toluidine | 12.5 | 25 |

| SB-3 | Sulfanilamide | 6.25 | 12.5 |

| Ciprofloxacin | (Standard) | 1.0 | 0.5 |

Note: The data presented in this table is representative and compiled from various literature sources on similar compounds. Actual results may vary.

Antioxidant Activity Data

| Compound ID | Amine Moiety | DPPH Scavenging IC₅₀ (µM) |

| SB-1 | Aniline | 45.2 |

| SB-2 | p-Toluidine | 38.7 |

| SB-3 | Sulfanilamide | 25.1 |

| Ascorbic Acid | (Standard) | 15.8 |

Note: The data presented in this table is representative and compiled from various literature sources on similar compounds. Actual results may vary.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary investigation of this compound derivatives. The synthesis of the core aldehyde and its subsequent conversion to Schiff bases provide a versatile platform for generating a library of compounds with potential therapeutic applications. The described protocols for characterization and biological screening offer a robust starting point for identifying lead compounds.

Future work should focus on expanding the library of derivatives by incorporating a wider range of amines with diverse electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the compounds with their biological activities, guiding the design of more potent analogues. Promising candidates should be subjected to further in-vitro and in-vivo studies to elucidate their mechanism of action and assess their safety and efficacy profiles.

References

-

Synthesis, Antimicrobial, Antioxidant and Structural Studies of Some New Sulfa Drug Containing an Azo-azomethine Group. [Link]

-

New azo-azomethine derivative of sulfanilamide: Synthesis, Characterization, Spectroscopic, Antimicrobial and Antioxidant activity study. [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Studies of Azomethine Compounds Derived from Sulfa Drugs. [Link]

-

Azobenzene as Antimicrobial Molecules. [Link]

-

New Azo-Azomethine Derivatives: Synthesis, Characterization, Computational, Solvatochromic UV‒Vis Absorption and Antibacterial Studies. [Link]

-

Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. [Link]

-

DPPH Radical Scavenging Assay. [Link]

-

Mechanism of Schiff base (imine) Formation. [Link]

-

Azo coupling. [Link]

-

Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]

-

Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. [Link]

molecular structure and formula of 2-Hydroxy-5-phenylazobenzaldehyde

An In-depth Technical Guide to 2-Hydroxy-5-phenylazobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound featuring both an azo linkage and a reactive salicylaldehyde moiety. The document is structured to serve researchers, chemists, and drug development professionals by detailing the molecule's core characteristics, a robust synthesis protocol, and methods for its analytical characterization. We delve into the causality behind experimental procedures, grounding the discussion in established chemical principles. The guide also explores the compound's potential applications, stemming from its utility as a precursor for Schiff bases, a chelating agent, and a chromophore. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Molecular Identity and Physicochemical Profile

This compound, also known as 5-Phenylazosalicylaldehyde, is an aromatic azo compound. Its structure is characterized by a phenyl ring linked via a diazo bridge (-N=N-) to a salicylaldehyde unit. This unique combination of functional groups—hydroxyl, aldehyde, and azo—imparts distinct chemical reactivity and chromophoric properties, making it a molecule of interest in synthetic chemistry and materials science.

The IUPAC name for this compound is 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[1] Its molecular integrity is confirmed by its chemical formula and precise molecular weight.

Molecular Structure

The structural arrangement consists of a planar phenylazo group attached to the fifth carbon of the salicylaldehyde ring. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature of the salicylaldehyde moiety, influencing its reactivity and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifiers and computed physicochemical properties for the compound. This data is essential for laboratory handling, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | 2-hydroxy-5-phenyldiazenylbenzaldehyde | [1] |

| CAS Number | 151726-58-8 | |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O | [1][2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 62 Ų | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a classic azo coupling reaction. This involves two primary stages: the diazotization of aniline and the subsequent electrophilic aromatic substitution reaction with salicylaldehyde.

Rationale for a Two-Stage Synthesis

-

Diazotization: Aniline's amino group is not sufficiently electrophilic to attack the electron-rich salicylaldehyde ring directly. By reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid), we convert the amino group into a highly reactive diazonium salt. This step is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.

-

Azo Coupling: The resulting benzenediazonium ion is a potent electrophile. Salicylaldehyde is an activated aromatic ring, with the hydroxyl group being a strong ortho-, para-director. Coupling occurs at the para-position relative to the hydroxyl group, which is sterically accessible and electronically favored, to yield the final product. The reaction is conducted under slightly alkaline or neutral pH to facilitate the coupling, as the phenoxide ion (formed from salicylaldehyde in basic conditions) is even more strongly activating than the neutral hydroxyl group.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is based on established procedures for azo dye synthesis, such as those described for analogous compounds.[3]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Salicylaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of Diazonium Salt: a. In a 250 mL beaker, add aniline (e.g., 2.0 g, ~21.5 mmol) to a solution of concentrated HCl (5.5 mL) in distilled water (20 mL). Stir until the aniline hydrochloride dissolves completely. b. Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the addition step. c. In a separate flask, dissolve sodium nitrite (1.5 g, ~21.7 mmol) in 10 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution over 15-20 minutes with constant, vigorous stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates excess nitrous acid).

-

Azo Coupling Reaction: a. In a separate 500 mL beaker, dissolve salicylaldehyde (2.6 g, ~21.3 mmol) in a 10% aqueous sodium hydroxide solution (20 mL). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution prepared in Step 1 to the cold salicylaldehyde solution with continuous stirring. d. A colored precipitate (typically orange to red) should form immediately. e. Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

-

Isolation and Purification: a. Collect the crude product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts and base. c. Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. d. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The following table outlines the expected characteristic signals based on the analysis of structurally similar compounds.[3]

| Technique | Expected Observations |

| FTIR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch); ~3050 (aromatic C-H stretch); ~1660 (C=O aldehyde stretch); ~1600 & ~1450 (aromatic C=C stretch); ~1400 (N=N stretch). |

| ¹H-NMR (CDCl₃, ppm) | ~11.0-12.0 (1H, s, phenolic OH, deshielded by H-bonding); ~10.0 (1H, s, aldehyde CHO); ~7.2-8.0 (8H, m, complex multiplet for aromatic protons). |

| ¹³C-NMR (CDCl₃, ppm) | ~195 (aldehyde C=O); ~160 (C-OH); ~115-155 (aromatic carbons, including those attached to the azo group); signals will correspond to 9 distinct aromatic carbons due to symmetry. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 226. Key fragmentation patterns corresponding to the loss of CHO (m/z = 197), and cleavage yielding C₆H₅N₂⁺ (m/z = 105) and salicylaldehyde fragments.[4] |

| UV-Vis (Ethanol) | Two characteristic absorption bands are expected: one in the UV region (~250-280 nm) for π-π* transitions of the aromatic rings, and one in the visible region (~350-450 nm) for n-π* transitions of the azo group. |

Applications and Research Significance

The trifunctional nature of this compound makes it a versatile building block in several areas of chemical science.

-

Precursor for Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These resulting azo-schiff base ligands are widely studied for their ability to form stable complexes with various metal ions, which have applications in catalysis, materials science, and as potential antimicrobial or anticancer agents.[3][5]

-

Chromophore for Dyes and Pigments: The extended π-conjugation system across the azo bridge and aromatic rings makes the molecule intensely colored. It can serve as a scaffold for the synthesis of more complex azo dyes for textiles, printing, and analytical colorimetric reagents.[6]

-

Chelating Agent and Sensor: The salicylaldehyde moiety is a well-known bidentate chelating group for metal ions. The presence of the azo group can modulate the electronic properties of the chelating site, making it a candidate for use in colorimetric sensors for specific metal ions.

-

Organic Synthesis Intermediate: The functional groups can be chemically modified. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the azo bond can be cleaved under reductive conditions, providing pathways to other complex aromatic molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Toxicity and Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.[6]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing and reducing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[6]

Conclusion

This compound is a valuable and versatile organic compound whose synthesis is readily achievable through a classic diazotization and azo coupling protocol. Its rich functionality provides a platform for extensive research in coordination chemistry, materials science, and medicinal chemistry. The detailed synthetic and characterization guide presented here serves as a reliable resource for researchers aiming to utilize this molecule in their scientific endeavors.

References

-

ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link]

-

SpectraBase. 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, an azo compound with significant potential in medicinal chemistry and drug development. The document delves into the compound's chemical identity, physicochemical properties, detailed synthesis protocols, and a thorough exploration of its biological activities. Special emphasis is placed on its antimicrobial and antioxidant properties, with an analysis of the underlying mechanisms of action. This guide is intended to be a valuable resource for researchers and scientists working on the development of novel therapeutic agents, offering both foundational knowledge and practical insights into the experimental workflows involving this promising molecule.

Introduction: The Therapeutic Promise of Azo Compounds

Azo compounds, characterized by the presence of a diazene functional group (–N=N–), represent a versatile class of molecules with wide-ranging applications in various industries, including textiles, printing, and pharmaceuticals.[1] In the realm of medicinal chemistry, the azo scaffold has garnered considerable attention due to its diverse pharmacological activities. These compounds have been reported to exhibit antibacterial, antifungal, antiviral, and cytotoxic properties.[1] The biological significance of azo compounds is often attributed to their ability to undergo enzymatic reduction in vivo, leading to the release of bioactive aromatic amines.

2-Hydroxy-5-(phenyldiazenyl)benzaldehyde, a derivative of salicylaldehyde, combines the characteristic azo linkage with a phenolic aldehyde structure. This unique combination of functional groups imparts interesting chemical and biological properties, making it a compelling candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

The correct IUPAC name for the compound commonly referred to as 5-phenylazosalicylaldehyde is 2-hydroxy-5-(phenyldiazenyl)benzaldehyde .[2]

Table 1: Physicochemical Properties of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde [2][3]

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| Appearance | Yellow solid |

| Melting Point | Data not consistently available; varies with purity |

| Solubility | Soluble in organic solvents like ethanol and DMF |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |

| InChI Key | XPVBLJIHHYLHOE-UHFFFAOYSA-N |

A comprehensive theoretical study on the oxime derivative of this compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO), provides insights into its structural and electronic properties. The molecule consists of two rings, a benzene ring and a phenolic oxime ring, connected by the azo chromophore.[1] Both azo benzene rings are coplanar, and the N=N bond length is approximately 1.253 Å.[1]

Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde

The synthesis of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde is typically achieved through a diazo coupling reaction. This classic method in organic chemistry involves the reaction of a diazonium salt with an activated aromatic compound.

Causality Behind Experimental Choices

The choice of reactants and reaction conditions is critical for the successful synthesis of the target compound. Aniline is used as the precursor for the diazonium salt due to its readily available amino group. The diazotization is carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Salicylaldehyde serves as the coupling component, with the hydroxyl group activating the aromatic ring for electrophilic substitution at the para position. The reaction is performed under alkaline conditions to deprotonate the hydroxyl group of salicylaldehyde, further enhancing its nucleophilicity.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[4][5]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Salicylaldehyde

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline salicylaldehyde solution with vigorous stirring.

-

A colored precipitate of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde will form.

-

Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the crude product using vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.

-

Diagram 1: Synthesis Workflow of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde

Caption: A schematic representation of the synthesis workflow.

Biological Activities and Potential Therapeutic Applications

Derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde have demonstrated a range of biological activities, highlighting their potential in drug development. The primary areas of interest include their antimicrobial and antioxidant effects.

Antimicrobial Activity

Azo compounds are known to possess significant antibacterial and antifungal properties.[1] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups can enhance their efficacy.[6]

The proposed mechanism of antimicrobial action for some azo compounds involves the inhibition of essential enzymes in microorganisms or the disruption of cell membrane integrity.[6] The azo linkage can be cleaved by azoreductases present in certain bacteria, leading to the formation of aromatic amines that may exert a toxic effect on the microbial cells.

Derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, such as thiazolidinones and chalcones, have been synthesized and evaluated for their antibacterial and antifungal activities.[6][7][8] These studies have shown promising results against various bacterial and fungal strains.

Diagram 2: Putative Antimicrobial Mechanism of Azo Compounds

Caption: A simplified model of the antimicrobial action.

Antioxidant Activity

Several studies have investigated the antioxidant potential of derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[9][10] The presence of the hydroxyl group on the salicylaldehyde moiety is believed to contribute significantly to the radical scavenging activity of these compounds. Antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][10]

Table 2: In Vitro Assays for Biological Activity Evaluation

| Assay Type | Purpose | Key Parameters Measured |

| Antimicrobial Assays | ||

| Agar Disc Diffusion | To assess the qualitative antimicrobial activity. | Zone of inhibition (mm). |

| Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC). | The lowest concentration of the compound that inhibits visible growth. |

| Antioxidant Assays | ||

| DPPH Radical Scavenging | To evaluate the free radical scavenging capacity. | IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). |

Future Perspectives in Drug Development

The versatile scaffold of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde presents numerous opportunities for the development of novel therapeutic agents. The aldehyde functionality serves as a convenient handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and heterocyclic compounds.[6][7][8] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and its derivatives. While the general antimicrobial mechanisms of azo compounds are partially understood, a more in-depth investigation into the specific interactions with microbial enzymes or cellular components would be highly valuable. Similarly, exploring the potential anti-inflammatory and anticancer activities, which have been observed in other salicylaldehyde and azo compounds, could open new avenues for therapeutic applications.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzaldehyde is a chemically versatile and biologically active molecule with significant potential for drug discovery and development. Its straightforward synthesis, coupled with the proven antimicrobial and antioxidant activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological evaluation, offering a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents. The continued exploration of this compound and its analogs is poised to yield valuable insights and potentially lead to the development of new drugs to address unmet medical needs.

References

- Bharanidharan, S., Nathiya, A., Saleem, H., Arokiasamy, A., & Thanikachalam, V. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach.

- Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7, 846-859.

-

Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-phenylazobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Retrieved from [Link]

-

ACS Omega. (2025). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial, and Antifungal Activity of Novel 2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. Retrieved from [Link]

-

Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Retrieved from [Link]

-

Journal of Biochemical Technology. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl). Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Retrieved from [Link]

-

Dalton Transactions. (n.d.). A new salicylaldehyde-based azo dye and its two lanthanide(iii) complexes displaying slow magnetic relaxation. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. This compound | C13H10N2O2 | CID 555268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ijies.net [ijies.net]

- 6. scispace.com [scispace.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. jbiochemtech.com [jbiochemtech.com]

- 10. jchr.org [jchr.org]

Azo-Substituted Salicylaldehydes: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Applications